molecular formula C60H62N4 B1436515 meso-Tetra(4-tert-butylphenyl) Porphine CAS No. 110452-48-7

meso-Tetra(4-tert-butylphenyl) Porphine

Cat. No.: B1436515
CAS No.: 110452-48-7
M. Wt: 839.2 g/mol
InChI Key: TUYJGWWPMWEZSJ-UHFFFAOYSA-N
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Description

Meso-Tetra(4-tert-butylphenyl) Porphine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 839.18 and its molecular formula is C60H62N4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3 .


Chemical Reactions Analysis

The aggregation of meso-tetra (4-sulfonatophenyl) porphyrin molecules as a function of solvent pH is a complex process because of the co-existence of many possible interacting monomeric ionic forms that self-assemble into various aggregate structures .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Aggregation and Metal Ion Detection

Research by Corsini & Herrmann (1986) in "Talanta" explored the aggregation of a similar compound, meso-tetra(p-sulphonatophenyl)porphine, which is an analytical reagent for metal detection at low concentrations. Their studies indicated a monomer-dimer equilibrium in solutions up to a concentration of about 3 x 10^(-4)M, suggesting potential applications in precise metal ion detection and quantification (Corsini & Herrmann, 1986).

DNA Interaction

Carvlin & Fiel (1983) investigated the interaction of a similar large meso-substituted porphine, meso-tetra(4-N-methylpyridyl)porphine, with calf thymus DNA, revealing its capacity for intercalation and external electrostatic association. This suggests its potential application in studying DNA structure and function, and possibly in DNA-based technologies (Carvlin & Fiel, 1983).

Porphyrin-DNA Complexes

A study by Carvlin, Datta-Gupta, & Fiel (1982) on the circular dichroism spectroscopy of a cationic porphyrin bound to DNA demonstrated that meso-tetra(p-N-trimethylanilinium) porphine, while not exhibiting intercalation behavior, showed avid binding to B-form DNA. This provides insights into the potential application of meso-substituted porphines in studying DNA-porphyrin interactions and their implications in biological systems (Carvlin, Datta-Gupta, & Fiel, 1982).

Photodynamic Therapy

Matos, Ribeiro, & Gomes (2015) explored the interaction of various porphyrins, including meso-tetra(p-hydroxyphenyl) porphine, with model membranes to understand their distribution in normal and neoplastic tissues. This research is critical in choosing light-sensitizing agents for cancer treatment, particularly in photodynamic therapy, highlighting the potential application of meso-substituted porphines in medical treatment and diagnostics (Matos, Ribeiro, & Gomes, 2015).

Catalytic Applications

Zhang et al. (2012) reported in the "Journal of the American Chemical Society" on the synthesis of metal-organic materials templated by meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate (TMPyP), which encapsulate metalloporphyrins in octahemioctahedral cages. These materials can serve as size-selective heterogeneous catalysts for olefin oxidation, indicating the potential of meso-substituted porphines in catalysis and material science (Zhang et al., 2012).

Safety and Hazards

The safety information for meso-Tetra(4-tert-butylphenyl) Porphine includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

5,10,15,20-tetrakis(4-tert-butylphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYJGWWPMWEZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C=C4)C9=CC=C(C=C9)C(C)(C)C)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H62N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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